2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile
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Overview
Description
2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile is an organic compound that serves as an intermediate in various chemical syntheses. It is characterized by its unique structure, which includes an azetidine ring substituted with an isopropylsulfonyl group and a nitrile group. This compound is used in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile typically involves the reaction of 3-azetidinone with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with acetonitrile to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile involves its interaction with various molecular targets. The isopropylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in chemical reactions. These interactions enable the compound to participate in a wide range of chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
- 2-(1-(Methylsulfonyl)azetidin-3-ylidene)acetonitrile
- 2-(1-(Propylsulfonyl)azetidin-3-ylidene)acetonitrile
Uniqueness
2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile is unique due to the presence of the isopropylsulfonyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specific pharmaceuticals and organic compounds that require these unique characteristics.
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(1-propan-2-ylsulfonylazetidin-3-ylidene)acetonitrile |
InChI |
InChI=1S/C8H12N2O2S/c1-7(2)13(11,12)10-5-8(6-10)3-4-9/h3,7H,5-6H2,1-2H3 |
InChI Key |
MXFQURAAPVLKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1CC(=CC#N)C1 |
Origin of Product |
United States |
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